Tetramethylammonium tetrafluoroborate (TMABF4, CAS 661-36-9) is a specialized quaternary ammonium salt characterized by possessing the smallest possible fully alkylated ammonium cation paired with a non-coordinating, electrochemically stable tetrafluoroborate anion . In procurement and material selection, its primary commercial value lies in its extreme steric compactness and its distinct solubility profile. Unlike larger aliphatic ammonium salts that act as universal organic electrolytes, TMABF4 is highly soluble in water but exhibits strictly limited solubility in common aprotic solvents like acetonitrile and propylene carbonate [1]. This makes it a highly targeted procurement choice for aqueous electrochemistry, selective precipitation workflows, and as a minority co-salt additive designed to penetrate ultra-narrow carbon micropores that physically exclude standard, bulkier electrolytes [1].
Substituting TMABF4 with the industry-standard tetraethylammonium tetrafluoroborate (TEABF4) or tetrabutylammonium tetrafluoroborate (TBABF4) fundamentally alters processability and electrochemical behavior [1]. TEABF4 is the default choice for bulk organic electrolytes due to its high solubility (>1.0 M) in aprotic solvents, but its larger ionic radius prevents it from accessing sub-nanometer electrode pores, limiting maximum capacitance in high-density energy storage [1]. Conversely, replacing the fully alkylated TMABF4 with a protic analog like trimethylammonium tetrafluoroborate (TriMABF4) introduces a labile proton that undergoes cathodic reduction, severely truncating the stable operating voltage window from ~3.0 V down to ~1.8 V[2]. Therefore, generic substitution fails when a process strictly requires either the absolute minimum cation volume or a highly specific aqueous-organic solubility partition.
The tetramethylammonium cation is the smallest quaternary ammonium ion available. While its low solubility in aprotic solvents prevents its use as a primary 1.0 M electrolyte, adding it as a minority co-salt leverages its minimal Stokes radius. Studies demonstrate that adding 4–5 mol% TMABF4 to a standard TEABF4 or spiro-bipyrrolidinium electrolyte increases the specific capacitance of the electrochemical double-layer capacitor (EDLC) by 12–13% at high current densities (10 A/g) [1]. This occurs because the smaller TMA+ ions can access sub-nanometer carbon micropores that physically exclude the larger tetraethylammonium ions [1].
| Evidence Dimension | Specific Capacitance Increase |
| Target Compound Data | Binary electrolyte with 4-5 mol% TMABF4 (+12-13% capacitance) |
| Comparator Or Baseline | 100% conventional TEABF4 electrolyte (Baseline capacitance) |
| Quantified Difference | 12–13% increase in specific capacitance at 10 A/g |
| Conditions | Activated carbon electrodes in aprotic solvent (acetonitrile or propylene carbonate) |
Allows capacitor manufacturers to procure TMABF4 as a low-volume additive to significantly boost energy density without re-engineering the carbon electrode structure.
TMABF4 exhibits a fundamentally different solubility profile compared to higher-order quaternary ammonium salts. In standard supercapacitor solvents like acetonitrile (AN) and propylene carbonate (PC), TMABF4 has a solubility of <0.1 M at room temperature [1]. In direct contrast, TEABF4 easily dissolves to concentrations exceeding 1.0 M in the same solvents[1]. This strict solubility limit dictates procurement strategy: TMABF4 cannot be used for bulk non-aqueous electrolytes, but this exact limitation is highly advantageous for selective precipitation processes or biphasic systems where the salt must be easily recovered from the organic phase.
| Evidence Dimension | Room Temperature Solubility in PC/AN |
| Target Compound Data | TMABF4 (< 0.1 M) |
| Comparator Or Baseline | TEABF4 (> 1.0 M) |
| Quantified Difference | >10x lower solubility in standard aprotic solvents |
| Conditions | Standard temperature and pressure in pure acetonitrile or propylene carbonate |
Prevents costly formulation failures by ensuring buyers do not procure TMABF4 as a 1:1 drop-in replacement for TEABF4 in bulk non-aqueous electrolyte manufacturing.
The combination of the fully alkylated tetramethylammonium cation and the tetrafluoroborate anion provides a wide electrochemical stability window capable of supporting ~3.0 V operations in organic systems [1]. Substituting the fully substituted cation with a protic analog like trimethylammonium tetrafluoroborate (TriMABF4) introduces a labile proton. This proton undergoes cathodic reduction, which limits the operational cut-off voltage of the cell to ~1.8 V to prevent rapid electrolysis [2]. Procuring the fully quaternary TMABF4 eliminates this cathodic vulnerability.
| Evidence Dimension | Operational Voltage Window |
| Target Compound Data | TMABF4 (Quaternary, ~3.0 V stability limit) |
| Comparator Or Baseline | TriMABF4 (Protic, ~1.8 V cut-off) |
| Quantified Difference | ~1.2 V extension in stable operating voltage |
| Conditions | EDLC cycling in aprotic solvents (acetonitrile or gamma-butyrolactone) |
Justifies the procurement of the strictly quaternary salt over cheaper protic alternatives for any application requiring high-voltage electrochemical stability.
Based on its minimal cation size, TMABF4 is procured as a 4-5 mol% additive in standard TEABF4/acetonitrile electrolytes. This specific formulation increases micropore utilization in activated carbon electrodes, boosting specific capacitance by up to 13% without requiring changes to the bulk solvent or electrode manufacturing process [1].
Because its solubility is highly restricted in aprotic organics (<0.1 M) but excellent in water, TMABF4 is the ideal supporting electrolyte for aqueous cyclic voltammetry and electro-organic synthesis. It provides the necessary ionic conductivity and a wide ~3.0 V electrochemical window without the risk of halide oxidation associated with tetramethylammonium chloride [1].
The stark solubility difference between TMABF4 and higher-order quaternary salts like TEABF4 is leveraged in chemical synthesis [1]. TMABF4 can be utilized in biphasic reactions where its low solubility in the organic phase allows for rapid, energy-efficient recovery via precipitation once the aqueous phase is removed or saturated.
Irritant